1-(2-Hydroxyethyl)-2-imidazolidinethione
Overview
Description
1-(2-Hydroxyethyl)-2-imidazolidinethione is a chemical compound that belongs to the class of imidazolidinethiones, which are heterocyclic compounds containing an imidazole ring fused to a thione. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of imidazolidinethione derivatives can be achieved through various methods. For instance, 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, a related compound, is prepared by reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid, which can then be used to synthesize novel heterocyclic ring systems . Another approach involves the reduction of 2-thiohydantoins by borohydrides to 4(5)-hydroxyimidazolidine-2-thiones, which subsequently eliminate water in acid to form imidazole-2-thiones . Additionally, 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones are obtained from the reactions of nitromethane with aryl isocyanates in the presence of triethylamine .
Molecular Structure Analysis
The molecular structures of imidazolidinethione derivatives are typically established using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). In some cases, X-ray crystallography is also employed to determine the precise arrangement of atoms within the molecule .
Chemical Reactions Analysis
Imidazolidinethiones participate in a variety of chemical reactions. For example, they can undergo tandem nucleophilic addition-electrophilic amination reactions to form other heterocycles . The reactivity of these compounds is influenced by the presence of nucleophilic endocyclic nitrogen atoms and electrophilic exocyclic nitrogen . Furthermore, the equilibrium mixture of amino aldehyde, carbinolamine, and mesomeric ammonium cationic forms of 4(5)-hydroxyimidazolidine-2-thiones suggests that water elimination is a property of the mesomeric ammonium cation .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidinethiones are closely related to their molecular structure. The presence of both hydroxyethyl and thione groups in the molecule suggests that these compounds may exhibit both hydrophilic and lipophilic characteristics. The synthesis and reactivity of these compounds indicate that they may have applications in the development of new materials or pharmaceuticals. For instance, some imidazolidine derivatives have shown potential as antibacterial agents with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .
Scientific Research Applications
Synthesis Techniques and Reactions
Solid-Phase Synthesis : A method for synthesizing 2-imidazolidinethiones, including 1-(2-Hydroxyethyl)-2-imidazolidinethione, using the Mitsunobu reaction on a solid phase, shows good yield and purity. This technique involves the reductive amination of ArgoGel-MB-CHO resin to anchor aminoalcohols, followed by isothiocyanates reaction to form N-(2-hydroxyethyl)thioureas on resin. The final product is obtained after trifluoroacetic acid cleavage (Jeon, Yoo, Kim & Kim, 2007).
Formation with Aldehydes and Phosphorous Acid Triesters : 2-Imidazolidinethione reacts with aldehydes and phosphorous acid triesters to form substituted imidazolidinones and thio-analogous compounds. Triaryl phosphites are more reactive than trialkyl phosphites in this process (Mikroyannidis, 1982).
Cyclization of N-(2-Hydroxyethyl) Ureas and Thioureas : This research outlines the cyclization of N-(2-Hydroxyethyl)-N-phenylmethyl-N'-substituted ureas and thioureas to synthesize 1-aryl-substituted-2-imidazolidinones. This process has relevance in producing protease inhibitors for HIV (Kim, Lee & Kim, 2010).
Microwave-assisted Synthesis : A microwave-assisted procedure is described for synthesizing 1-(2-aminoethyl)-2-imidazolidinethione, revealing insights into its performance as a low-toxicity corrosion inhibitor through X-ray crystallographic study and DFT calculations (Höpfl, Gómez & Martínez-Palou, 2005).
Molecular Interactions and Properties
Interactions with DNA and Guanine : The hydrogen-bonding interaction of 2-Imidazolidinethione with DNA and guanine is explored, revealing a bonding constant and mechanisms of interaction, using techniques like UV/vis, circular dichroism, and voltammetry (Ahmadi et al., 2010).
Crystal Structure Analysis : The study of 1-(2-Hydroxyethyl)imidazolidine-2-thione highlights its crystal structure and molecular interactions, revealing non-planar five-membered ring structure and supramolecular layers formed by thioamide–N–H…O(hydroxy) and hydroxy–O–H…S(thione) hydrogen bonds (Lee, Azizan & Tiekink, 2018).
Potential Applications
Corrosion Inhibition : 2-Imidazolidinethione synthesized from ethylene diamine and carbon disulfide shows promising results as a corrosion inhibitor for low-carbon steel in acidic solutions, as demonstrated by various electrochemical methods (Guoqiang, 2006).
Copper(II) Complexes : Research into the reaction of copper(II) carboxylates with 1,3-bis(hydroxymethyl)-2-imidazolidinethione highlights the formation of binuclear copper(II) complexes and their magnetic properties (Tokii et al., 1990).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less well-known compound, some of this information may not be available. If you have a different compound or a more specific question about a certain aspect of this compound, feel free to ask!
properties
IUPAC Name |
1-(2-hydroxyethyl)imidazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEITPOSEVENMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061311 | |
Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2-imidazolidinethione | |
CAS RN |
932-49-0 | |
Record name | 1-(2-Hydroxyethyl)-2-imidazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 932-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 932-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.